(2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves a multi-step process. One common method includes the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This one-pot procedure is efficient and yields highly functionalized thiazolo[3,2-b]triazole derivatives.
Industrial Production Methods
the principles of green chemistry, such as using microwave-assisted synthesis and solid-phase reactions, can be applied to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound, often resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile, leading to the formation of new functional groups.
Intramolecular Cyclization: This reaction leads to the formation of cyclic structures within the molecule, enhancing its stability and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve moderate to high temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as an antifungal, anticancer, and antiviral agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of (2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth . Additionally, it can bind to specific receptors, modulating cellular signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole ring structure and exhibits comparable biological activities.
Triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a fused triazole-thiadiazine structure, known for its diverse biological activities.
Uniqueness
What sets (2Z)-6-benzyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione apart is its unique combination of a benzylidene group and a trimethoxybenzylidene moiety, which enhances its biological activity and stability .
Properties
Molecular Formula |
C22H19N3O5S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H19N3O5S/c1-28-16-10-14(11-17(29-2)19(16)30-3)12-18-21(27)25-22(31-18)23-20(26)15(24-25)9-13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3/b18-12- |
InChI Key |
ZQDVHYMDYNLOLH-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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